

## Application Notes and Protocols: DSR-141562 Solution Preparation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | DSR-141562 |           |
| Cat. No.:            | B15575418  | Get Quote |

#### Introduction

**DSR-141562** is a novel, orally active, and selective brain-penetrant phosphodiesterase 1 (PDE1) inhibitor.[1][2] It demonstrates preferential selectivity for the human PDE1B isoform, which is predominantly expressed in the brain.[1][3][4] **DSR-141562** is under investigation for its therapeutic potential in treating positive symptoms, negative symptoms, and cognitive impairments associated with schizophrenia.[1][3][4] A significant challenge in the preclinical evaluation of **DSR-141562** is its poor aqueous solubility, necessitating the use of specific formulation strategies to ensure accurate and consistent dosing for in vivo studies.[1][5]

This document provides detailed protocols for preparing **DSR-141562** solutions and suspensions for various routes of administration, including oral (PO), intraperitoneal (IP), and intravenous (IV). The strategies outlined below utilize common and effective formulation techniques such as co-solvents, cyclodextrin complexation, and lipid-based vehicles to achieve the desired concentration and stability.[6][7]

## Physicochemical Properties of DSR-141562

A summary of the key physicochemical properties of **DSR-141562** is presented below. This information is critical for selecting an appropriate formulation strategy.



| Property            | Value                               | Reference |
|---------------------|-------------------------------------|-----------|
| Molecular Formula   | C19H25F3N4O3                        | [1]       |
| Molecular Weight    | 414.42 g/mol                        | [1]       |
| CAS Number          | 2007975-22-4                        | [1]       |
| Appearance          | White to off-white solid            | [1]       |
| In Vitro Solubility | DMSO: ≥ 25 mg/mL (60.33 mM)         | [1]       |
| Powder Storage      | 3 years at -20°C; 2 years at 4°C    | [1]       |
| In Solvent Storage  | 6 months at -80°C; 1 month at -20°C | [1]       |

## **Recommended Formulations for In Vivo Studies**

Several vehicle compositions have been shown to effectively solubilize **DSR-141562** to at least 2.5 mg/mL.[1] The choice of formulation depends on the intended route of administration and the specific requirements of the preclinical study.[5][8]

| Formulation Type      | Vehicle<br>Composition                               | Achieved Solubility | Recommended<br>Route |
|-----------------------|------------------------------------------------------|---------------------|----------------------|
| Co-solvent Solution   | 10% DMSO, 40%<br>PEG300, 5% Tween-<br>80, 45% Saline | ≥ 2.5 mg/mL         | PO, IP               |
| Cyclodextrin Solution | 10% DMSO, 90%<br>(20% SBE-β-CD in<br>Saline)         | ≥ 2.5 mg/mL         | PO, IP, IV           |
| Lipid Suspension      | 10% DMSO, 90%<br>Corn Oil                            | ≥ 2.5 mg/mL         | РО                   |

Data sourced from MedchemExpress.[1]



### **Workflow for Vehicle Selection**

The selection of an appropriate vehicle is a critical step in designing in vivo experiments for poorly soluble compounds. The following workflow provides a decision-making framework for formulating **DSR-141562**.





Click to download full resolution via product page

Workflow for selecting a suitable formulation for **DSR-141562**.



### **Experimental Protocols**

The following protocols provide step-by-step instructions for preparing **DSR-141562** formulations. All procedures should be performed in a chemical fume hood using appropriate personal protective equipment (PPE).

# Protocol 1: Co-solvent Solution for Oral (PO) or Intraperitoneal (IP) Administration

This protocol utilizes a co-solvent system to solubilize **DSR-141562** in an aqueous vehicle.[9] [10] This type of formulation is suitable for studies requiring the compound to be in a dissolved state for absorption.[11]

#### Materials:

- DSR-141562 powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Polyethylene glycol 300 (PEG300), USP grade
- Tween-80 (Polysorbate 80), USP grade
- Sterile Saline (0.9% NaCl)
- Sterile conical tubes (e.g., 15 mL or 50 mL)
- Calibrated pipettes and sterile tips
- · Vortex mixer and/or sonicator

Procedure (to prepare 10 mL of a 2.5 mg/mL solution):

- Weigh Compound: Accurately weigh 25 mg of DSR-141562 powder and place it into a 15 mL sterile conical tube.
- Add DMSO: Add 1.0 mL of DMSO to the tube.



- Initial Dissolution: Vortex the mixture vigorously until the DSR-141562 powder is completely dissolved. Gentle warming (to 37-60°C) or brief sonication can be used to aid dissolution if necessary.[1] Ensure the solution is clear before proceeding.
- Add PEG300: Add 4.0 mL of PEG300 to the solution and vortex thoroughly to ensure a homogenous mixture.
- Add Tween-80: Add 0.5 mL of Tween-80 and vortex again until the solution is uniform.
- Final Dilution: Slowly add 4.5 mL of sterile saline to the mixture while vortexing. Add the saline dropwise or in small aliquots to prevent precipitation of the compound.
- Final Inspection: The final solution should be clear and free of any visible precipitate. If
  precipitation occurs, the formulation may need to be adjusted or prepared fresh before each
  use.

## Protocol 2: Cyclodextrin-Based Solution for IV, IP, or PO Administration

This method uses a Captisol® (SBE-β-CD, sulfobutylether beta-cyclodextrin) solution to form an inclusion complex with **DSR-141562**, significantly enhancing its aqueous solubility.[12][13] [14] Cyclodextrin formulations are generally well-tolerated and are often preferred for intravenous administration.[7][15]

#### Materials:

- DSR-141562 powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- SBE-β-CD (e.g., Captisol®)
- Sterile Saline (0.9% NaCl) or Sterile Water for Injection
- Sterile conical tubes and/or glass vials
- Magnetic stirrer and stir bar



- · Calibrated pipettes and sterile tips
- Sterile filter (0.22 μm) for IV administration

Procedure (to prepare 10 mL of a 2.5 mg/mL solution):

- Prepare Cyclodextrin Vehicle: First, prepare the 20% SBE-β-CD vehicle. Weigh 2.0 g of SBE-β-CD powder and dissolve it in 10 mL of sterile saline (final volume will be slightly more than 10 mL, or q.s. to 10 mL for exact concentration). Stir until fully dissolved.
- Weigh Compound: Accurately weigh 25 mg of DSR-141562 powder and place it into a sterile glass vial or conical tube.
- Add DMSO: Add 1.0 mL of DMSO to the vial. Vortex or sonicate until the compound is completely dissolved.
- Add Cyclodextrin Vehicle: Add 9.0 mL of the prepared 20% SBE-β-CD in saline solution to the DMSO concentrate.
- Mix Thoroughly: Cap the vial and mix vigorously. A vortex mixer or magnetic stirrer can be used for several minutes to ensure complete complexation and dissolution. The final solution should be clear.
- Sterilization (for IV use): For intravenous administration, the final solution must be sterile. Filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.

# Protocol 3: Lipid-Based Suspension for Oral (PO) Administration

For high-dose oral studies or when a solution is not feasible, a suspension in an oil-based vehicle can be used.[8][11] This formulation is administered via oral gavage.

#### Materials:

- DSR-141562 powder
- Dimethyl sulfoxide (DMSO), cell culture grade



- Corn oil, USP grade
- Sterile conical tubes
- · Calibrated pipettes and sterile tips
- Vortex mixer and/or homogenizer

Procedure (to prepare 10 mL of a 2.5 mg/mL suspension):

- Weigh Compound: Accurately weigh 25 mg of DSR-141562 powder and place it into a 15 mL sterile conical tube.
- Initial Dissolution in DMSO: Add 1.0 mL of DMSO to the tube. Vortex until the powder is fully dissolved to create a concentrated stock solution.
- Add Lipid Vehicle: Add 9.0 mL of corn oil to the DMSO solution.
- Homogenize: Cap the tube and vortex vigorously for 2-3 minutes. For a more uniform and stable suspension, use a homogenizer. The compound will precipitate out of the DMSO and become suspended in the corn oil.
- Dosing: This formulation is a suspension. It is essential to vortex it thoroughly immediately before each animal is dosed to ensure uniform distribution of the compound and accurate dosing.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. DSR-141562 | PDE1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. | BioWorld [bioworld.com]

### Methodological & Application





- 4. A Novel Phosphodiesterase 1 Inhibitor DSR-141562 Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. benchchem.com [benchchem.com]
- 12. Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: DSR-141562 Solution Preparation for In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575418#dsr-141562-solution-preparation-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com